
5-(1-氯乙基)-1,2,3-三甲氧基苯
描述
5-(1-Chloroethyl)-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C11H15ClO3 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Chloroethyl)-1,2,3-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Chloroethyl)-1,2,3-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
叔胺的选择性N-脱烷基化
在药物研究中,“5-(1-氯乙基)-1,2,3-三甲氧基苯”被用作叔胺的选择性N-脱烷基化试剂。 该过程对于修饰化合物化学结构以增强其药理性质或创建新的衍生物以供进一步测试至关重要 .
1-氯乙基碳酸酯的制备
该化合物用作合成1-氯乙基碳酸酯的反应物。 这些碳酸酯是有机合成中的宝贵中间体,通常用于在复杂的化学反应中修饰或保护官能团 .
毛细管电泳在药物检测中的应用
该化合物在分析化学中,特别是在毛细管电泳中具有应用。 它用于生物体液中多种滥用药物测定的N-脱甲基化反应。 这种应用对于法医和临床毒理学至关重要 .
化学选择性脱硅烷化的催化剂
“5-(1-氯乙基)-1,2,3-三甲氧基苯”充当硅基保护醇的化学选择性脱硅烷化的催化剂。 这是合成各种药物和精细化学品的必要步骤,在该步骤中需要去除保护基而不会影响其他敏感官能团 .
二苯甲基保护基的裂解
该化合物也用于从胺中裂解二苯甲基保护基。 这种应用在肽合成中特别有用,在肽合成中,保护基用于防止不必要的副反应 .
主客体共结晶
在材料科学中,它用于主客体共结晶过程,以促进液体有机分子的结构测定。 这种应用对于理解有机化合物的分子结构和性质至关重要 .
液晶的合成
由于其独特的结构,“5-(1-氯乙基)-1,2,3-三甲氧基苯”可用于合成液晶。 这些材料对于显示技术至关重要,例如用于LCD屏幕的那些技术 .
有机光伏电池
最后,该化合物可能在有机光伏电池的开发中找到应用。 其化学结构可用于创建有机半导体,它们是将光能转换为电能的关键组件 .
属性
IUPAC Name |
5-(1-chloroethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIPPGEVQGLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)
amine](/img/structure/B1461388.png)

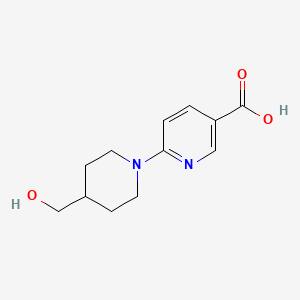
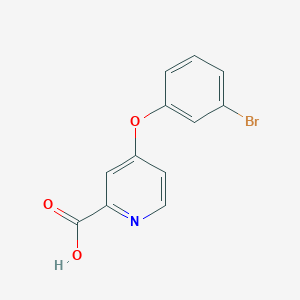
![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)
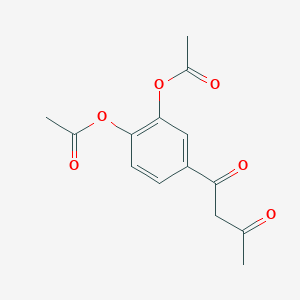
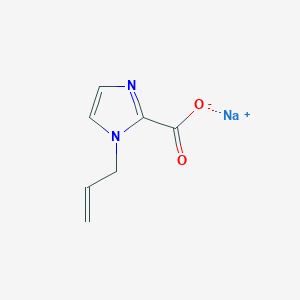
amine](/img/structure/B1461402.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)
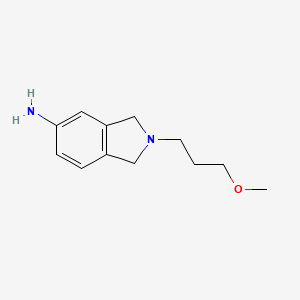
![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)
